molecular formula C6H6Br2OS B13878157 2,4-Dibromo-5-methoxy-3-methylthiophene

2,4-Dibromo-5-methoxy-3-methylthiophene

Cat. No.: B13878157
M. Wt: 285.99 g/mol
InChI Key: RVQFEDPKQBDYHJ-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-methoxy-3-methylthiophene is a heterocyclic compound with the molecular formula C6H6Br2OS. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromo-5-methoxy-3-methylthiophene can be synthesized through several methods. One common approach involves the bromination of 5-methoxy-3-methylthiophene using bromine in the presence of a catalyst. The reaction typically occurs at room temperature and yields the desired dibromo compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-methoxy-3-methylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dibromo-5-methoxy-3-methylthiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-methoxy-3-methylthiophene involves its interaction with various molecular targets. The bromine atoms and the methoxy group play crucial roles in its reactivity and interaction with other molecules. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atoms are replaced by other substituents. Additionally, the sulfur atom in the thiophene ring can engage in redox reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-3-methylthiophene
  • 3,5-Dibromo-2-methylthiophene
  • 2-Bromo-3-methoxythiophene

Uniqueness

2,4-Dibromo-5-methoxy-3-methylthiophene is unique due to the specific positioning of the bromine atoms and the methoxy group on the thiophene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the methoxy group at the 5-position can influence the electron density of the ring, affecting its reactivity in substitution and oxidation reactions .

Properties

Molecular Formula

C6H6Br2OS

Molecular Weight

285.99 g/mol

IUPAC Name

2,4-dibromo-5-methoxy-3-methylthiophene

InChI

InChI=1S/C6H6Br2OS/c1-3-4(7)6(9-2)10-5(3)8/h1-2H3

InChI Key

RVQFEDPKQBDYHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1Br)OC)Br

Origin of Product

United States

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